瑞美替尼甲磺酸盐
描述
Ralimetinib, also known as LY2228820, is a small molecule that has been used in trials studying the treatment of various conditions such as postmenopausal symptoms, advanced cancer, adult glioblastoma, fallopian tube cancer, and metastatic breast cancer . It is a potent and selective, ATP-competitive inhibitor of the α- and β-isoforms of p38 MAPK in vitro .
Molecular Structure Analysis
Ralimetinib Mesylate has a molecular formula of C26H37FN6O6S2 and an average molecular weight of 612.74 . The structure includes several functional groups, including fluorophenyl and imidazole rings .
Physical And Chemical Properties Analysis
Ralimetinib Mesylate is a compound with a water solubility of 0.00371 mg/mL. It has a logP value of 5.62 according to ALOGPS and 6.04 according to Chemaxon . It has 4 hydrogen acceptor counts and 2 hydrogen donor counts .
科学研究应用
癌症治疗中的应用:
- Patnaik 等人(2015 年)的一项研究评估了瑞美替尼作为单一药物以及与他莫昔芬联合使用时对晚期癌症患者的安全性与耐受性。该研究发现瑞美替尼表现出可接受的安全性与耐受性,没有患者达到完全或部分缓解,但一些患者达到疾病稳定,中位持续时间为 3.7 个月 (Patnaik 等人,2015 年)。
卵巢癌的联合治疗:
- Vergote 等人(2019 年)进行了一项随机、双盲、安慰剂对照的 1b/2 期研究,调查了瑞美替尼与吉西他滨和卡铂联合用于复发性铂敏感性卵巢癌女性患者。该研究显示瑞美替尼组的无进展生存期(PFS)有适度改善 (Vergote 等人,2019 年)。
新诊断胶质母细胞瘤的治疗:
- Biau 等人(2020 年)进行了一项 1 期试验,以确定瑞美替尼与放疗和化疗联合治疗新诊断胶质母细胞瘤的最大耐受剂量。该试验发现最常见的剂量限制性毒性为肝细胞溶解和皮疹 (Biau 等人,2020 年)。
对 EGFR 的意外活性:
- Bhattacharjee 等人(2022 年)的研究表明瑞美替尼的抗癌活性可能是由于其抑制 EGFR 的能力,而不是 p38α。这一发现表明,EGFR 突变状态可能是识别涉及瑞美替尼的临床试验中敏感患者的潜在生物标志物 (Bhattacharjee 等人,2022 年)。
与其他癌症疗法的联合用药:
- Bendell 等人(2019 年)的一项研究评估了瑞美替尼与检查点激酶 1 抑制剂普瑞沙替尼联合用于晚期或转移性癌症患者。该研究未达到其主要目标,即确定可以安全地用于晚期癌症患者的推荐的 2 期剂量 (Bendell 等人,2019 年)。
一般作用机制:
- 2020 年的一篇出版物将瑞美替尼描述为 p38 MAPK 的抑制剂,具有潜在的抗炎和抗肿瘤活性。它抑制细胞因子产生和 p38 MAPK 介导的信号传导,导致细胞凋亡和肿瘤细胞增殖减少 (定义,2020 年)。
作用机制
安全和危害
属性
IUPAC Name |
5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN6.2CH4O3S/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6;2*1-5(2,3)4/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30);2*1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARMJPIBAXVUIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N.CS(=O)(=O)O.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37FN6O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235457 | |
Record name | LY-2228820 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
862507-23-1 | |
Record name | Ralimetinib mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862507231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-2228820 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RALIMETINIB MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUW7B71FO9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。